molecular formula C13H8F3NS B1347017 Phenothiazine, 4-(trifluoromethyl)- CAS No. 343-21-5

Phenothiazine, 4-(trifluoromethyl)-

Cat. No.: B1347017
CAS No.: 343-21-5
M. Wt: 267.27 g/mol
InChI Key: NSWKFLADKSTFDS-UHFFFAOYSA-N
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Description

Phenothiazine, 4-(trifluoromethyl)- is an organic compound with the molecular formula C₁₃H₈F₃NS and a molecular weight of 267.27 g/mol . It belongs to the class of phenothiazines, which are heterocyclic compounds containing a tricyclic structure with two benzene rings fused to a thiazine ring. This compound is known for its diverse applications in various fields, including medicine, chemistry, and industry.

Scientific Research Applications

Phenothiazine, 4-(trifluoromethyl)- has a wide range of scientific research applications:

Safety and Hazards

Phenothiazine, 4-(trifluoromethyl)- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The development of new drugs or drug candidates based on the phenothiazine system, including Phenothiazine, 4-(trifluoromethyl)-, has been a promising approach due to the diverse activities associated with this tricyclic system . The pharmacological actions of phenothiazine hybrids include promising antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, analgesic, and multi-drug resistance reversal properties . Future research may focus on the development of phenothiazine hybrids and their biological activity .

Biochemical Analysis

Biochemical Properties

Phenothiazine, 4-(trifluoromethyl)- plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and modulation of protein functions. It interacts with enzymes such as calmodulin and protein kinase C, inhibiting their activities . These interactions are crucial for its anticancer properties, as they lead to the inhibition of cell proliferation and induction of apoptosis. Additionally, phenothiazine, 4-(trifluoromethyl)- affects the function of P-glycoprotein, a transporter protein involved in multidrug resistance, by inhibiting its transport function .

Cellular Effects

Phenothiazine, 4-(trifluoromethyl)- exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by inhibiting the activity of protein kinase C, which plays a role in signal transduction . This inhibition affects gene expression and cellular metabolism, leading to reduced cell proliferation and increased apoptosis. In cancer cells, phenothiazine, 4-(trifluoromethyl)- has been shown to sensitize cells to chemotherapy, enhancing the efficacy of anticancer treatments .

Molecular Mechanism

The molecular mechanism of phenothiazine, 4-(trifluoromethyl)- involves its binding interactions with biomolecules and inhibition of enzyme activities. It binds to calmodulin, a calcium-binding protein, and inhibits its function, which is essential for various cellular processes . Additionally, phenothiazine, 4-(trifluoromethyl)- inhibits protein kinase C by binding to its active site, preventing its activation and subsequent phosphorylation of target proteins . These interactions lead to changes in gene expression and cellular functions, contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenothiazine, 4-(trifluoromethyl)- change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, maintaining its inhibitory effects on enzymes and cellular processes . Prolonged exposure to phenothiazine, 4-(trifluoromethyl)- can lead to its degradation, reducing its efficacy. Long-term studies have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of phenothiazine, 4-(trifluoromethyl)- vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity by inhibiting cell proliferation and inducing apoptosis . At higher doses, phenothiazine, 4-(trifluoromethyl)- can cause toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing adverse effects.

Metabolic Pathways

Phenothiazine, 4-(trifluoromethyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and xenobiotics . This interaction can influence the metabolic flux and levels of metabolites, impacting the overall metabolic balance in cells. Additionally, phenothiazine, 4-(trifluoromethyl)- can modulate the levels of reactive oxygen species, contributing to its anticancer effects .

Transport and Distribution

Within cells and tissues, phenothiazine, 4-(trifluoromethyl)- is transported and distributed through interactions with transporters and binding proteins. It interacts with P-glycoprotein, affecting its transport function and influencing the compound’s localization and accumulation . This interaction can enhance the intracellular concentration of phenothiazine, 4-(trifluoromethyl)-, increasing its efficacy in targeting cancer cells. The compound’s distribution within tissues is also influenced by its binding to plasma proteins, affecting its bioavailability and therapeutic effects .

Subcellular Localization

Phenothiazine, 4-(trifluoromethyl)- exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular processes . The compound’s localization is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles. This subcellular localization is crucial for its inhibitory effects on enzymes and modulation of cellular functions .

Preparation Methods

The synthesis of Phenothiazine, 4-(trifluoromethyl)- can be achieved through several methods. One common approach involves the fusion of diphenylamine with sulfur in the presence of a trace amount of iodine . Another method combines the procedures of Goldberg and Bernthsen, specifically outlining the preparation of 2-trifluoromethylphenothiazine . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Phenothiazine, 4-(trifluoromethyl)- undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

4-(trifluoromethyl)-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NS/c14-13(15,16)8-4-3-6-10-12(8)18-11-7-2-1-5-9(11)17-10/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWKFLADKSTFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC(=C3S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187858
Record name Phenothiazine, 4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343-21-5
Record name Phenothiazine, 4-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenothiazine, 4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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